molecular formula C24H21N5O3 B2477254 (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285683-98-8

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2477254
CAS No.: 1285683-98-8
M. Wt: 427.464
InChI Key: AGLVSJMAJPCVGT-CVKSISIWSA-N
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Description

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopic Studies

(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, and compounds with similar structures, have been extensively studied for their molecular structures using various spectroscopic methods. These compounds have been synthesized and characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods. The configuration of the hydrazonoic group in these compounds was confirmed by single-crystal X-ray diffraction. Furthermore, theoretical structures of these compounds have been optimized using hybrid calculations, revealing insights into their dipole moments and solvation energies. These studies help in understanding the protonation and reactivity of these compounds in solution, which is crucial for their applications in medicinal chemistry and materials science (Karrouchi et al., 2021).

Corrosion Inhibition

Carbohydrazide-pyrazole compounds, similar to this compound, have been investigated for their corrosion protection behavior on mild steel in acidic solutions. These studies involve the use of electrochemical and computational approaches, such as gravimetric methods, electrochemical impedance spectroscopy, and molecular orbital calculations. These compounds demonstrate high inhibition efficiency, suggesting their potential as effective corrosion inhibitors (Paul et al., 2020).

Coordination Chemistry and Material Science

Compounds with a pyrazole base, similar to the one , have been used to synthesize complexes with metals such as cadmium(II). These complexes have been characterized structurally and spectroscopically, offering potential applications in coordination chemistry and material science. The ligands in these complexes coordinate through various nitrogen atoms and ketonic oxygen atoms, forming structures with interesting geometrical arrangements. Such compounds and their complexes can have applications in various fields including catalysis, molecular recognition, and the design of new materials (Das et al., 2015).

Synthesis of Novel Derivatives

Researchers have been actively involved in synthesizing novel derivatives of carbohydrazide-pyrazole compounds. These synthetic processes often involve multi-step reactions and result in compounds with diverse functional groups. The structural identities of these new compounds are confirmed using various spectroscopic methods. These synthesized compounds are then investigated for their potential applications, such as in the development of new drugs, materials, or as intermediates in further chemical reactions (Idrees et al., 2016).

Properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-31-23-12-19(9-10-22(23)32-16-17-6-3-2-4-7-17)20-13-21(28-27-20)24(30)29-26-15-18-8-5-11-25-14-18/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLVSJMAJPCVGT-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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